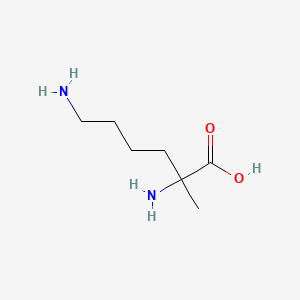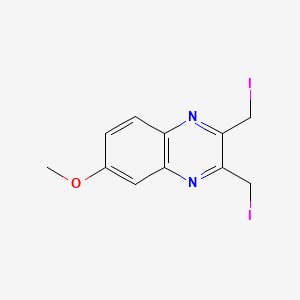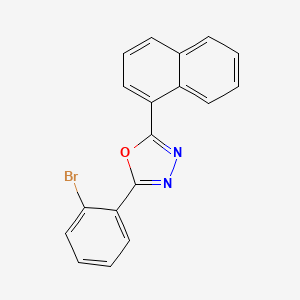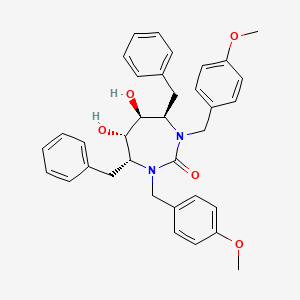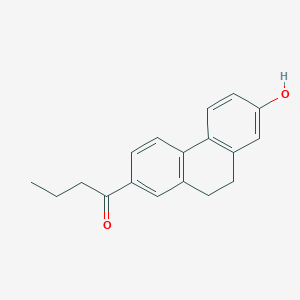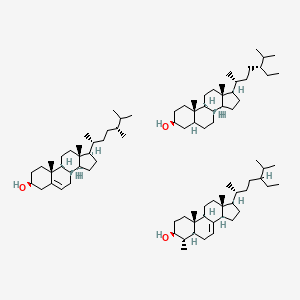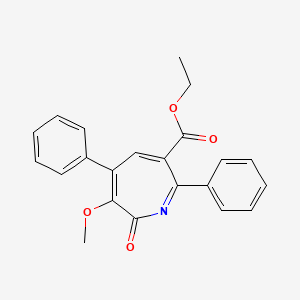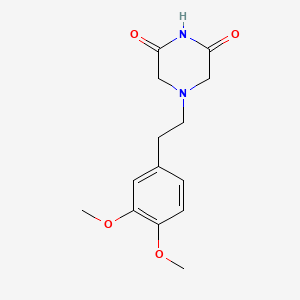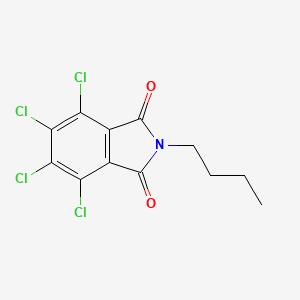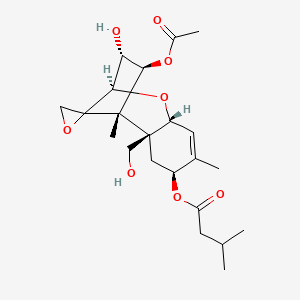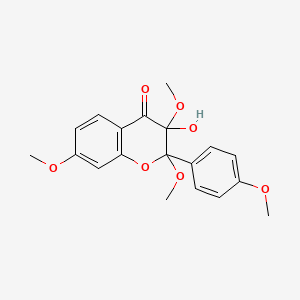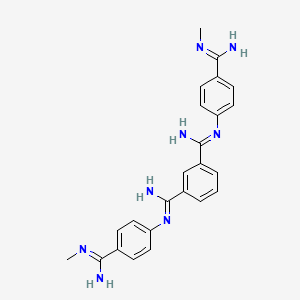
2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the second position, a diethylamino group at the sixth position, and a carboxylic acid group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the chlorination of 6-(diethylamino)pyridine-4-carboxylic acid using thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Esterification: The carboxylic acid group can react with alcohols in the presence of a catalyst such as sulfuric acid to form esters.
Amidation: The carboxylic acid group can react with amines to form amides, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Esterification: Alcohols (e.g., methanol, ethanol) and a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.
Amidation: Amines (e.g., aniline, benzylamine) and coupling agents (e.g., DCC) in solvents like dichloromethane or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine atom.
Esterification: Ester derivatives of this compound.
Amidation: Amide derivatives of this compound.
Scientific Research Applications
2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to modulation of their activity. The diethylamino group can enhance the compound’s ability to cross cell membranes, while the carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(dimethylamino)pyridine-4-carboxylic acid: Similar structure but with a dimethylamino group instead of a diethylamino group.
2,6-Dichloropyridine-4-carboxylic acid: Contains two chlorine atoms at positions 2 and 6 instead of a diethylamino group.
2,6-Pyridinedicarbonyl dichloride: Contains two carboxylic acid groups at positions 2 and 6 instead of a diethylamino group.
Uniqueness
2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid is unique due to the presence of both a diethylamino group and a carboxylic acid group on the pyridine ring
Properties
CAS No. |
6313-57-1 |
|---|---|
Molecular Formula |
C10H13ClN2O2 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
2-chloro-6-(diethylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H13ClN2O2/c1-3-13(4-2)9-6-7(10(14)15)5-8(11)12-9/h5-6H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
TVEGGFIPLKNNDA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=CC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


